Cas no 83162-84-9 (Bonducellin)

Bonducellin structure
Bonducellin structure
Nome del prodotto:Bonducellin
Numero CAS:83162-84-9
MF:C17H14O4
MW:282.290665149689
CID:730437
PubChem ID:14079439

Bonducellin Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-1-Benzopyran-4-one,2,3-dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-, (3E)-
    • Bonducellin
    • ISOBONDUCELLIN
    • BDBM50443669
    • (e)-7-hydroxy-3-(4'-methoxybenzylidene) chroman-4-one
    • (3E)-7-hydroxy-3-[(4-methoxyphenyl)methylene]chroman-4-one
    • 2,3-dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one
    • (3E)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one (ACI)
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-, (E)- (ZCI)
    • (E)-7-Hydroxy-3-(4-methoxybenzylidene)chroman-4-one
    • CHEMBL450675
    • AKOS040762678
    • FS-8808
    • (3E)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one
    • CS-0255332
    • 83162-84-9
    • HY-N10069
    • (E)-7-Hydroxy-3-(4'-methoxybenzylidene)chroman-4-one
    • (3E)-7-hydroxy-3-((4-methoxyphenyl)methylidene)chromen-4-one
    • NCGC00488510-01
    • DA-71676
    • 2,3-dihydro-7-hydroxy-3-((4-methoxyphenyl)methylene)-4H-1-benzopyran-4-one
    • Inchi: 1S/C17H14O4/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-9-13(18)4-7-15(16)17(12)19/h2-9,18H,10H2,1H3/b12-8+
    • Chiave InChI: DLQSYZMPSWHYMW-XYOKQWHBSA-N
    • Sorrisi: O=C1/C(=C/C2C=CC(OC)=CC=2)/COC2C=C(C=CC1=2)O

Proprietà calcolate

  • Massa esatta: 282.08920892g/mol
  • Massa monoisotopica: 282.08920892g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 2
  • Complessità: 409
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 55.8
  • XLogP3: 3

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.3±0.1 g/cm3
  • Punto di ebollizione: 526.3±50.0 °C at 760 mmHg
  • Punto di infiammabilità: 199.3±23.6 °C
  • Pressione di vapore: 0.0±1.4 mmHg at 25°C

Bonducellin Informazioni sulla sicurezza

Bonducellin Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5474-5 mg
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5mg
¥4315.00 2022-04-26
TargetMol Chemicals
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TargetMol Chemicals
TN5474-1 ml * 10 mm
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¥ 3190 2024-07-20

Bonducellin Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Pyridinium chloride ;  2 h, 180 - 190 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Catalysts: Perchloric acid ;  30 min, 90 - 100 °C
Riferimento
Synthesis, stereochemical assignments, and biological activities of homoisoflavonoids
Siddaiah, Vidavalur; et al, Bioorganic & Medicinal Chemistry, 2006, 14(8), 2545-2551

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0.5 h, rt
1.2 Solvents: Dimethylformamide ;  14 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  acidified
2.1 1.5 h, 70 - 75 °C; 2 h, rt
3.1 Reagents: Pyridinium chloride ;  2 h, 180 - 190 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
4.1 Reagents: Piperidine ;  2 h, 70 - 80 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Synthesis, stereochemical assignments, and biological activities of homoisoflavonoids
Siddaiah, Vidavalur; et al, Bioorganic & Medicinal Chemistry, 2006, 14(8), 2545-2551

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Nickel tungsten oxide (NiWO4) (lanthanum doped) Solvents: Ethanol ,  Water ;  12 h, rt
2.1 -
Riferimento
Visible light mediated selective oxidation of alcohols and oxidative dehydrogenation of N-heterocycles using scalable and reusable La-doped NiWO4 nanoparticles
Abinaya, R.; et al, Green Chemistry, 2021, 23(16), 5990-6007

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid ;  1 h, 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 0 °C → rt
3.1 Reagents: Piperidine ;  2 h, 100 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
Riferimento
Synthesis and biological evaluation of 3-benzylidene-4-chromanone derivatives as free radical scavengers and α-glucosidase inhibitors
Takao, Koichi; et al, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1203-1207

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Perchloric acid ;  30 min, 90 - 100 °C
Riferimento
Synthesis, stereochemical assignments, and biological activities of homoisoflavonoids
Siddaiah, Vidavalur; et al, Bioorganic & Medicinal Chemistry, 2006, 14(8), 2545-2551

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Solvents: Piperidine
Riferimento
Glutathione elicits enhanced biosynthesis of bonducellin, a homoisoflavonoid, in Caesalpinia bonducella leaf callus
Karthikeyan, Manivannan; et al, Plant Cell, 2023, 155(1), 57-65

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Piperidine ;  2 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
Riferimento
Synthesis and biological evaluation of 3-benzylidene-4-chromanone derivatives as free radical scavengers and α-glucosidase inhibitors
Takao, Koichi; et al, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1203-1207

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Piperidine ;  2 h, 70 - 80 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Isolation, synthesis, and bioactivity of homoisoflavonoids from Caesalpinia pulcherrima
Das, Biswanath; et al, Chemical & Pharmaceutical Bulletin, 2009, 57(10), 1139-1141

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid
2.1 Reagents: Sodium hydroxide Solvents: Water
3.1 Solvents: Piperidine
Riferimento
Glutathione elicits enhanced biosynthesis of bonducellin, a homoisoflavonoid, in Caesalpinia bonducella leaf callus
Karthikeyan, Manivannan; et al, Plant Cell, 2023, 155(1), 57-65

Metodo di produzione 10

Condizioni di reazione
1.1 Catalysts: Molybdenum phosphorus hydroxide oxide (silica-supported) ;  2.5 h, rt
Riferimento
Part 148 in the series "studies on novel synthetic methodologies:" selective acetylation of alcohols, phenols and amines and selective deprotection of aromatic acetates using silica-supported phosphomolybdic acid
Das, Biswanath; et al, Advanced Synthesis & Catalysis, 2007, 349, 2677-2683

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 0 °C → rt
2.1 Reagents: Piperidine ;  2 h, 100 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
Riferimento
Synthesis and biological evaluation of 3-benzylidene-4-chromanone derivatives as free radical scavengers and α-glucosidase inhibitors
Takao, Koichi; et al, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1203-1207

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid ;  1 h, 80 °C; 10 min, 80 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
2.2 Reagents: Sulfuric acid Solvents: Water ;  < pH 2, rt
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  24 h, reflux
Riferimento
Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori-Ikariya Ru(II) Complexes: One-Pot Reduction of C=C and C=O bonds
Caleffi, Guilherme S. ; et al, Journal of Organic Chemistry, 2021, 86(6), 4849-4858

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium
2.1 Reagents: Hydrogen Catalysts: Palladium
3.1 Reagents: Hydrochloric acid
Riferimento
Structure of bonducellin, a naturally occurring 3-benzylidene-2,3-dihydro-1-benzopyran-4-one
Malhotra, Sunita; et al, Journal of Chemical Research, 1988, (6),

Metodo di produzione 14

Condizioni di reazione
Riferimento
Visible light mediated selective oxidation of alcohols and oxidative dehydrogenation of N-heterocycles using scalable and reusable La-doped NiWO4 nanoparticles
Abinaya, R.; et al, Green Chemistry, 2021, 23(16), 5990-6007

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  < pH 2, rt
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  24 h, reflux
Riferimento
Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori-Ikariya Ru(II) Complexes: One-Pot Reduction of C=C and C=O bonds
Caleffi, Guilherme S. ; et al, Journal of Organic Chemistry, 2021, 86(6), 4849-4858

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium
2.1 Reagents: Hydrochloric acid
Riferimento
Structure of bonducellin, a naturally occurring 3-benzylidene-2,3-dihydro-1-benzopyran-4-one
Malhotra, Sunita; et al, Journal of Chemical Research, 1988, (6),

Metodo di produzione 17

Condizioni di reazione
1.1 1.5 h, 70 - 75 °C; 2 h, rt
2.1 Reagents: Pyridinium chloride ;  2 h, 180 - 190 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Reagents: Piperidine ;  2 h, 70 - 80 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Synthesis, stereochemical assignments, and biological activities of homoisoflavonoids
Siddaiah, Vidavalur; et al, Bioorganic & Medicinal Chemistry, 2006, 14(8), 2545-2551

Bonducellin Raw materials

Bonducellin Preparation Products

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